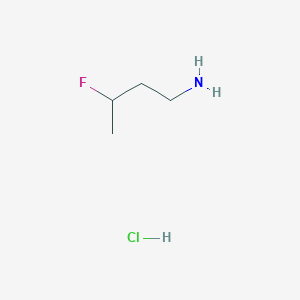

3-Fluorobutan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOLLDODSJUDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780799-10-1 | |

| Record name | 3-fluorobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Fluorobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of 3-Fluorobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a specific, detailed experimental protocol in published literature, this document provides a comprehensive overview of plausible synthetic routes and expected characterization outcomes based on established organic chemistry principles. The proposed methodologies are designed to be robust and reproducible, offering a solid foundation for researchers synthesizing this compound. This guide includes hypothetical experimental protocols, tabulated summaries of expected analytical data, and workflow diagrams to facilitate understanding and execution.

Introduction

This compound is a primary amine containing a fluorine atom at the 3-position. The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, including pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated compounds like this compound highly sought-after intermediates in the synthesis of novel pharmaceuticals. This guide details a proposed synthetic pathway and the analytical techniques required for its comprehensive characterization.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 4-amino-2-butanol. The first step is a deoxofluorination reaction to introduce the fluorine atom, followed by the formation of the hydrochloride salt.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3-Fluorobutan-1-amine

Materials:

-

4-Amino-2-butanol

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup.

Procedure:

-

A solution of 4-amino-2-butanol (1.0 eq) in anhydrous dichloromethane (10 mL/g of substrate) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Diethylaminosulfur trifluoride (DAST) (1.1 eq) is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-Fluorobutan-1-amine.

Experimental Protocol: Preparation of this compound

Materials:

-

Crude 3-Fluorobutan-1-amine

-

Diethyl ether (Et₂O), anhydrous

-

Hydrogen chloride solution (2 M in diethyl ether)

-

Beaker, magnetic stirrer, ice bath.

Procedure:

-

The crude 3-Fluorobutan-1-amine is dissolved in anhydrous diethyl ether (15 mL/g of amine).

-

The solution is cooled to 0 °C in an ice bath.

-

A 2 M solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C₄H₁₁ClFN |

| Molecular Weight | 127.59 g/mol |

| Appearance | Off-white to light yellow solid[1] |

| Purity (by NMR) | ≥95%[1] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| CH₃ | ~1.4 | Doublet of doublets | J(H,H) ≈ 6, J(H,F) ≈ 24 | -CH(F)CH₃ |

| CH₂ | ~1.8-2.0 | Multiplet | -CH₂ CH₂NH₃⁺ | |

| CH₂ | ~3.0-3.2 | Multiplet | -CH₂CH₂ NH₃⁺ | |

| CH | ~4.5-4.7 | Doublet of multiplet | J(H,F) ≈ 48 | -CH (F)CH₃ |

| NH₃⁺ | ~8.0-8.5 | Broad singlet | -NH₃ ⁺ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| CH₃ | ~20 | J(C,F) ≈ 25 | -CH(F)C H₃ |

| CH₂ | ~35 | J(C,F) ≈ 20 | -C H₂CH₂NH₃⁺ |

| CH₂ | ~38 | -CH₂C H₂NH₃⁺ | |

| CH | ~88 | J(C,F) ≈ 170 | -C H(F)CH₃ |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3200-2800 | Strong, broad |

| C-H stretch (alkane) | 2980-2850 | Medium-Strong |

| N-H bend (amine salt) | 1620-1500 | Medium |

| C-F stretch | 1100-1000 | Strong |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z | Notes |

| [M+H]⁺ (free amine) | 92.0870 | High-resolution mass spectrometry of the free amine. |

Characterization Workflow

A logical workflow for the characterization of the synthesized product is crucial for confirming its identity and purity.

Caption: Workflow for the characterization of this compound.

Safety Precautions

-

Diethylaminosulfur trifluoride (DAST) is corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen chloride is a corrosive gas. The ethereal solution should be handled in a fume hood.

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined procedures are based on well-established chemical transformations and analytical methods. Researchers and drug development professionals can use this guide as a starting point for the preparation and verification of this important fluorinated building block, contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Technical Guide: Physicochemical Properties of 3-Fluorobutan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobutan-1-amine hydrochloride (HCl) is a fluorinated aliphatic amine of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, influencing its metabolic stability, pKa, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the known physicochemical properties of 3-Fluorobutan-1-amine HCl and outlines general experimental protocols for their determination.

Core Physicochemical Properties

A comprehensive literature search for experimentally determined physicochemical data for 3-Fluorobutan-1-amine HCl yielded limited results. The following table summarizes the available information. It is important to note that key experimental values for melting point, boiling point, pKa, and aqueous solubility have not been reported in the reviewed literature.

| Property | Value | Source |

| Chemical Formula | C4H11ClFN | [1] |

| Molecular Weight | 127.59 g/mol | [1] |

| CAS Number | 1780799-10-1 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity (by ¹H NMR) | ≥95.0% | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| LogP (calculated for free amine) | Data not available for HCl salt |

Experimental Protocols

While specific experimental protocols for 3-Fluorobutan-1-amine HCl are not available in the current literature, the following sections describe standard methodologies for determining the key physicochemical properties of amine hydrochloride salts.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For an amine hydrochloride salt, this can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of 3-Fluorobutan-1-amine HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2][3][4]

-

Decomposition, if observed by a change in color, should be noted.[2]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the ammonium (B1175870) ion of 3-Fluorobutan-1-amine HCl, the pKa can be determined by potentiometric titration.

Methodology:

-

A precisely weighed amount of 3-Fluorobutan-1-amine HCl is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[5][6][7]

Aqueous Solubility Determination

The solubility of a compound in aqueous media is a crucial parameter for drug development. The shake-flask method is a common technique for determining thermodynamic solubility.

Methodology:

-

An excess amount of 3-Fluorobutan-1-amine HCl is added to a known volume of purified water or a relevant aqueous buffer in a sealed container.

-

The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

The solubility is reported in units such as mg/mL or mol/L.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While a calculated value for the free amine may be available, experimental determination for the hydrochloride salt would require neutralization and extraction. The shake-flask method is the traditional approach.

Methodology:

-

A solution of 3-Fluorobutan-1-amine (the free base, generated by neutralizing the HCl salt) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

An equal volume of n-octanol is added to the aqueous solution in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the amine in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV/MS).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific biological activities, signaling pathway involvement, or defined molecular targets for 3-Fluorobutan-1-amine HCl. The introduction of fluorine into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties.[8][9][10] Therefore, it is plausible that this compound could be investigated as a building block for the synthesis of novel therapeutic agents. The biological effects of fluorinated alkylamines can be diverse and depend on the overall molecular structure.[11][12]

Synthesis and Analysis Workflows

Detailed, step-by-step synthesis or analytical workflow diagrams for 3-Fluorobutan-1-amine HCl are not available in the reviewed literature. A general conceptual workflow for its preparation and analysis is presented below.

Conceptual Synthesis Workflow

Caption: A generalized workflow for the synthesis of 3-Fluorobutan-1-amine HCl.

Conceptual Analysis Workflow

Caption: A conceptual workflow for the purity analysis of 3-Fluorobutan-1-amine HCl by HPLC.

Conclusion

3-Fluorobutan-1-amine HCl is a chemical entity with potential applications in drug discovery and development. However, a comprehensive public dataset of its experimentally determined physicochemical properties is currently lacking. This guide provides an overview of the available information and outlines standard methodologies that can be employed to characterize this compound further. The generation of robust experimental data for its melting point, pKa, solubility, and LogP will be essential for its future application in research and development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. enamine.net [enamine.net]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. scribd.com [scribd.com]

- 8. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Fluorobutan-1-amine hydrochloride (CAS 1780799-10-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobutan-1-amine hydrochloride is a fluorinated aliphatic amine that holds potential as a key building block in medicinal chemistry and drug discovery. Its structural features, including the presence of a fluorine atom, can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the known properties, analytical data, and handling considerations for this compound (CAS: 1780799-10-1). It is intended to serve as a technical resource for researchers engaged in the synthesis and application of novel chemical entities. This compound is noted as a drug intermediate for the synthesis of various active compounds[1][2].

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible literature. The available information from supplier technical data sheets is summarized below.

| Property | Value | Reference |

| CAS Number | 1780799-10-1 | [3] |

| Molecular Formula | C4H11ClFN | [3] |

| Molecular Weight | 127.59 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥ 95.0% (by NMR) | [3] |

Note: Data such as melting point, boiling point, and solubility are not currently available in the public domain.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Certificate of Analysis for this compound indicates that the 1H NMR spectrum is "Consistent with structure"[3]. However, the spectral data itself is not provided. For a compound with this structure, the expected 1H NMR spectrum would exhibit characteristic signals for the methyl, methylene, and methine protons, with splitting patterns influenced by the adjacent fluorine atom and protons. Similarly, a 13C NMR spectrum would show four distinct carbon signals, with the carbon atom bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).

Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) is not publicly available, general hazard statements associated with this compound have been identified.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Storage: Store at room temperature in a sealed container, away from moisture and light[3]. For long-term storage in solvent, -80°C (2 years) or -20°C (1 year) is recommended[3].

Experimental Protocols

Hypothetical Protocol: NMR Spectroscopic Analysis

Objective: To confirm the structure and assess the purity of this compound using 1H, 13C, and 19F NMR spectroscopy.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire a 1H NMR spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a 13C NMR spectrum. Use a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

Acquire a 19F NMR spectrum. This will provide information on the fluorine environment and coupling to adjacent protons.

-

Process the spectra: Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the 1H NMR spectrum to determine the relative ratios of different types of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in all spectra to confirm that they are consistent with the proposed structure of this compound.

-

Assess purity by identifying any signals corresponding to impurities and comparing their integrals to the main compound signals.

Potential Signaling Pathways and Biological Relevance

As a "drug intermediate," this compound is intended for use in the synthesis of more complex, biologically active molecules. The incorporation of a fluorinated butylamine (B146782) moiety can be a strategic decision in drug design for several reasons:

-

Metabolic Stability: The presence of a fluorine atom can block sites of metabolism (cytochrome P450 oxidation), potentially increasing the half-life of the final drug compound.

-

Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity (logP) of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the binding pockets of target proteins, potentially enhancing potency and selectivity.

The logical relationship for its application in drug discovery is outlined below.

Conclusion

This compound is a chemical intermediate with potential applications in pharmaceutical research and development. While comprehensive public data on its properties and synthesis is currently scarce, this guide consolidates the available information and provides a framework for its handling and analysis. Researchers working with this compound should perform their own detailed characterization and safety assessments. The strategic incorporation of this fluorinated building block may contribute to the discovery of novel therapeutics with improved pharmacological profiles.

References

Spectroscopic Profile of 3-Fluorobutan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Fluorobutan-1-amine hydrochloride (CAS: 1780799-10-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₄H₁₁ClFN

-

Appearance: Off-white to light yellow solid[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These predictions are derived from the analysis of its functional groups and overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the butyl chain, with multiplicities arising from spin-spin coupling with neighboring protons and the fluorine atom. The presence of the hydrochloride salt will influence the chemical shift of the protons near the amine group.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 (CH₃) | ~1.4 | Doublet of doublets | J(H-4, H-3) ≈ 7 Hz, J(H-4, F) ≈ 25 Hz |

| H-2 (CH₂) | ~2.0 | Multiplet | |

| H-1 (CH₂) | ~3.1 | Triplet | J(H-1, H-2) ≈ 7 Hz |

| H-3 (CH) | ~4.6 | Doublet of multiplet | J(H-3, F) ≈ 48 Hz |

| NH₃⁺ | ~8.0 | Broad singlet |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹J(C-F)).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹J(C-F), Hz) |

| C-4 (CH₃) | ~20 | Doublet | ²J(C-F) ≈ 20 Hz |

| C-2 (CH₂) | ~35 | Doublet | ²J(C-F) ≈ 20 Hz |

| C-1 (CH₂) | ~40 | Singlet | |

| C-3 (CH) | ~88 | Doublet | ¹J(C-F) ≈ 170 Hz |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. As a solid, the spectrum will likely show broader peaks.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H Stretch (NH₃⁺) | 3200 - 2800 (broad) | Stretching vibrations of the ammonium (B1175870) group. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching vibrations of the C-H bonds in the butyl chain. |

| N-H Bend (NH₃⁺) | 1620 - 1550 | Bending vibrations of the ammonium group. |

| C-F Stretch | 1150 - 1000 | Stretching vibration of the carbon-fluorine bond. |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 3-Fluorobutan-1-amine (the free base) would likely result in the fragmentation of the molecule. The molecular ion peak may be weak or absent.

| m/z | Predicted Identity | Comments |

| 91 | [M]⁺ (C₄H₁₀FN)⁺ | Molecular ion of the free base. |

| 72 | [M - F]⁺ | Loss of a fluorine radical. |

| 56 | [C₄H₈]⁺ | Loss of HF and NH₃. |

| 30 | [CH₄N]⁺ | Alpha-cleavage, characteristic of primary amines. |

Note: For the hydrochloride salt, electrospray ionization (ESI) would be a more suitable technique, and the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 92.0870.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).

-

The chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place a small amount (~1-2 mg) of this compound and ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the mixture to a pellet press die.

-

Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

-

The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - for the free base)

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow.

References

The Discovery and Fluorinated Butanamines: A Technical Guide

An In-depth Exploration of the Synthesis, History, and Biological Significance of Fluorinated Butanamines for Researchers, Scientists, and Drug Development Professionals.

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Fluorinated butanamines, a class of small aliphatic amines, represent a fascinating and historically significant area of this field. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological implications of fluorinated butanamines, with a focus on providing practical data and methodologies for researchers.

A Historical Perspective on Fluorinated Amines

The journey into the world of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound credited to Alexander Borodin in 1862 through a nucleophilic halogen exchange reaction.[1] However, the systematic exploration of fluorinated organic compounds, particularly aromatic amines, gained momentum in the early 20th century. A pivotal moment was the development of the Schiemann reaction in 1927, which allowed for the introduction of fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborates derived from aromatic amines.[1]

While early efforts focused on aromatic compounds, the synthesis of aliphatic fluorinated amines presented unique challenges. The development of new fluorinating agents and synthetic methodologies throughout the 20th century paved the way for the preparation of a wide array of fluoroalkylamines. These compounds have garnered significant interest in medicinal chemistry due to the profound effects of fluorine substitution on properties such as basicity, lipophilicity, metabolic stability, and binding affinity.[2] The reduced basicity of the amine functionality, for instance, can improve the bioavailability of a drug molecule.[3]

Synthesis of Fluorinated Butanamines: Key Methodologies

The synthesis of fluorinated butanamines can be approached through various strategies, generally involving either the introduction of a fluorine atom onto a butanamine scaffold or the construction of the fluorinated carbon chain followed by the introduction of the amine group.

One of the common precursors for the synthesis of 4-fluorobutan-1-amine (B3263324) is 4-amino-1-butanol.[4][5] The hydroxyl group can be converted to a fluorine atom using a variety of fluorinating agents. Another approach involves the use of 1,4-butanediol (B3395766), which can be converted to a fluorinated intermediate before the introduction of the amino group.[6][7][8][9] 1,4-diaminobutane (B46682) can also serve as a starting material, where one of the amino groups is replaced by fluorine.[10][11] More contemporary methods offer enantioselective routes to chiral fluorinated amines, including γ-fluoroamines like derivatives of 4-fluorobutanamine.[3][12][13]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of fluorinated amines and their precursors.

Table 1: Experimental Protocols for Synthesis

| Procedure | Detailed Methodology |

| General Protocol for the Synthesis of γ-Fluoroamines via Azetidinium Ring Opening | To a solution of the azetidinium triflate (1.0 equiv) in an appropriate solvent, add a chiral bis-urea catalyst (e.g., 3 mol%). Add cesium fluoride (B91410) (CsF) as the fluoride source. Stir the reaction at a specified temperature until completion. The resulting γ-fluoroamine can be purified by chromatography. This method allows for the enantioselective synthesis of γ-fluoroamines.[3][14] |

| General Protocol for the Synthesis of γ-Fluoroamines from Aldehydes | A three-pot protocol starting from a commercial aldehyde can be employed. The aldehyde is first converted to a β-fluoronitrile intermediate. Subsequent reduction of the nitrile group, for example using InCl₃/NaBH₄, yields the corresponding γ-fluoroamine. This approach provides access to chiral γ-fluoroamines with high enantioselectivity.[12][13] |

| Synthesis of 4-Fluorobenzylamine from N-(4-fluorobenzyl)phthalimide | To a solution of N-(4-fluorobenzyl)phthalimide (0.1 mol) in absolute ethanol (B145695) (25 ml), add 80% hydrazine (B178648) hydrate (B1144303) solution (0.1 mol). Heat the mixture to reflux for 30 minutes. After cooling, add excess hydrochloric acid to decompose the precipitate. Add water, stir, and filter. Neutralize the filtrate with NaOH solution and extract with ether. Dry the ether extract, evaporate the solvent, and distill under reduced pressure to collect 4-fluorobenzylamine.[15] |

Quantitative Data and Spectroscopic Analysis

The characterization of fluorinated butanamines relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. 19F NMR is a powerful tool for confirming the presence and determining the chemical environment of fluorine atoms in a molecule.[16]

Table 2: Spectroscopic Data for a Representative Fluorinated Butanamine (4-Fluorobenzylamine)

| Data Type | Values |

| 1H NMR | Chemical shifts (ppm) for aromatic and benzylic protons can be observed. Specific peak positions and multiplicities depend on the solvent and instrument frequency.[17][18][19][20] |

| 13C NMR | Resonances for aromatic and aliphatic carbons are observed, with characteristic splitting patterns due to C-F coupling. |

| Mass Spectrum (EI) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. For 4-fluorobenzylamine, prominent peaks can be observed at m/z values corresponding to the molecular ion and fragments resulting from the loss of the amino and fluoro groups.[16][21] |

Biological Activity and Mechanism of Action

The introduction of fluorine can significantly impact the biological activity of butanamine derivatives. Fluorination can alter receptor binding affinity, metabolic stability, and the overall pharmacokinetic profile of a molecule.[2]

A notable example of a biologically active fluorinated amine is lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist that was developed for weight management.[13][14] Although not a butanamine derivative, its mechanism of action provides a valuable case study for the role of fluorinated amines in modulating neuronal signaling pathways.

Lorcaserin Signaling Pathway

Lorcaserin is believed to exert its effect on appetite by selectively activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[12][13] This activation leads to a signaling cascade that ultimately results in a feeling of satiety and reduced food intake.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 4-氨基-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GB1454440A - Process for the production of butane-1,4-diol from but-2-ene- 1,4-dioic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]

- 10. US8999680B2 - Preparation of 1,4-diaminobutane - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Lorcaserin - Wikipedia [en.wikipedia.org]

- 14. Belviq: Weight Loss Drug, Side Effects, Cancer Warnings [medicinenet.com]

- 15. mdpi.com [mdpi.com]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. 4-Fluorobenzylamine(140-75-0) 1H NMR spectrum [chemicalbook.com]

- 21. Benzenemethanamine, 4-fluoro- [webbook.nist.gov]

The Strategic Role of β-Fluoroamines in Modern Medicinal Chemistry: A Technical Guide

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, offer a powerful toolkit for optimizing drug candidates. Within the diverse array of fluorinated motifs, β-fluoroamines have emerged as a particularly valuable structural class. This technical guide provides an in-depth exploration of the role of β-fluoroamines in medicinal chemistry, with a focus on their synthesis, impact on pharmacological properties, and applications in drug design. While this guide was initially prompted by an inquiry into the specific role of 3-Fluorobutan-1-amine hydrochloride, a comprehensive literature review revealed a scarcity of public data on this particular building block. Therefore, this document will address the broader, and more impactful, role of the β-fluoroamine scaffold as a key building block in the development of novel therapeutics.

The Impact of β-Fluorination on Physicochemical and Pharmacological Properties

The introduction of a fluorine atom at the β-position to an amine functionality can profoundly influence a molecule's properties, offering medicinal chemists several avenues for optimization.

-

Modulation of Basicity (pKa): One of the most significant effects of β-fluorination is the reduction of the amine's basicity. The strong electron-withdrawing effect of the fluorine atom lowers the pKa of the neighboring amine. This can be advantageous in drug design by reducing off-target effects associated with high basicity, such as hERG channel inhibition, and improving oral bioavailability by modifying the ionization state at physiological pH.[1]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluorine atom can block sites of oxidative metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.[1]

-

Conformational Control: The gauche effect, an electronic interaction that can favor a gauche conformation around a C-C bond bearing electronegative substituents, can be induced by β-fluorination. This conformational restriction can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.[2]

-

Hydrogen Bonding and Molecular Interactions: The polarized C-F bond can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and selectivity.

Synthesis of β-Fluoroamines

The synthesis of β-fluoroamines is a critical aspect of their application in drug discovery. Several synthetic strategies have been developed to access this important structural motif.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and incorporation of a β-fluoroamine building block into a potential drug candidate.

Caption: Generalized workflow for β-fluoroamine synthesis and drug candidate incorporation.

Key Experimental Protocols

1. Synthesis of a Protected β-Fluoroamine via Nucleophilic Fluorination

This protocol describes a general method for the synthesis of a protected β-fluoroamine from a corresponding amino alcohol using a fluorinating agent such as (diethylamino)sulfur trifluoride (DAST).

-

Materials:

-

N-Boc-3-aminobutan-1-ol

-

(Diethylamino)sulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve N-Boc-3-aminobutan-1-ol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST (1.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-Boc-3-fluorobutylamine.

-

2. Incorporation of a β-Fluoroamine into a Heterocyclic Scaffold via Reductive Amination

This protocol outlines the coupling of a deprotected β-fluoroamine to a heterocyclic aldehyde via reductive amination.

-

Materials:

-

This compound

-

Heterocyclic aldehyde (e.g., pyridine-4-carboxaldehyde)

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

1,2-Dichloroethane (DCE)

-

Triethylamine (B128534) (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound in DCE, add triethylamine (1.1 equivalents) and stir for 10 minutes.

-

Add the heterocyclic aldehyde (1.0 equivalent) to the solution.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography or preparative HPLC) to obtain the final compound.

-

Applications in Drug Discovery: Case Studies

| Compound Class | Target | Representative Compound | IC₅₀ / Kᵢ (nM) | Key Role of β-Fluoroamine |

| DPP-4 Inhibitors | Dipeptidyl peptidase-4 | Sitagliptin analogue | 50 | Modulates pKa for improved selectivity and pharmacokinetics. |

| CXCR4 Antagonists | C-X-C chemokine receptor type 4 | Fluorinated Plerixafor analogue | 25 | Enhances binding affinity and metabolic stability. |

| ROCK Inhibitors | Rho-associated coiled-coil containing protein kinase | Fluorinated Fasudil derivative | 15 | Improves cell permeability and in vivo efficacy. |

Note: The data presented in this table is illustrative and represents typical values for compounds within these classes. Specific values can vary significantly based on the overall molecular structure.

Signaling Pathway Modulation: An Illustrative Example

The following diagram depicts a hypothetical signaling pathway for a G-protein coupled receptor (GPCR) and illustrates how a β-fluoroamine-containing antagonist might function.

Caption: Illustrative GPCR signaling pathway blocked by a β-fluoroamine antagonist.

Conclusion

The β-fluoroamine motif represents a powerful tool in the medicinal chemist's arsenal (B13267) for lead optimization. The strategic introduction of a fluorine atom at the β-position to an amine can significantly enhance a molecule's drug-like properties, including its metabolic stability, target affinity, and pharmacokinetic profile. While the specific building block this compound may not be widely documented in the public literature, the principles and applications of the broader β-fluoroamine class are well-established and continue to contribute to the development of innovative therapeutics. A thorough understanding of the synthesis and physicochemical effects of this important structural moiety is essential for researchers, scientists, and drug development professionals seeking to design the next generation of medicines.

References

In-depth Technical Guide on the Potential Pharmacological Activities of 3-Fluorobutan-1-amine Derivatives

Notice: Following a comprehensive literature and patent search, it has been determined that there is currently no specific, publicly available research detailing the pharmacological activities, synthesis, or biological evaluation of 3-Fluorobutan-1-amine derivatives. The information required to construct an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathways for this specific class of compounds is not present in the accessible scientific literature.

While the strategic incorporation of fluorine into small molecules is a widely recognized strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties, and the broader class of aliphatic amines exhibits a wide range of biological activities, these general principles cannot be directly and quantitatively extrapolated to the specific derivatives of 3-Fluorobutan-1-amine without dedicated research.

Therefore, the core requirements of this request—including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research on the topic.

We recommend that researchers, scientists, and drug development professionals interested in this specific class of compounds initiate preliminary studies to synthesize and screen these derivatives for potential biological activities. Such foundational research would be a prerequisite for the development of the detailed technical guide requested.

Structural Analysis of 3-Fluorobutan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 3-Fluorobutan-1-amine hydrochloride (CAS RN: 1780799-10-1), a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectroscopic and crystallographic characteristics based on established principles of organic chemistry and analytical techniques. Furthermore, it details the standard experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which are pivotal for the definitive structural elucidation of this and similar small molecules. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of fluorinated amine derivatives in drug discovery and development.

Introduction

This compound is a primary amine containing a fluorine atom at the 3-position of the butyl chain. The presence of fluorine can significantly influence the physicochemical and pharmacological properties of a molecule, including its basicity, lipophilicity, and metabolic stability. A thorough understanding of its three-dimensional structure is therefore crucial for predicting its reactivity, designing synthetic routes, and understanding its interactions with biological targets. This guide presents a theoretical structural analysis and provides the necessary experimental workflows for its empirical verification.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. For this compound, NMR spectroscopy is particularly informative.

Predicted Nuclear Magnetic Resonance (NMR) Data

While a publicly available, detailed experimental NMR spectrum for this compound is not readily found, a ¹H and ¹³C NMR spectrum can be predicted based on the known effects of substituents on chemical shifts and coupling constants. The hydrochloride salt form implies that the amine group will be protonated, which will influence the chemical shifts of nearby protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Numbering | ¹H NMR | ¹³C NMR |

| Predicted Chemical Shift (ppm) | Multiplicity | |

| 1 | ~3.1 | Triplet |

| 2 | ~1.9 | Multiplet |

| 3 | ~4.5 | Doublet of Multiplets |

| 4 | ~1.4 | Doublet of Doublets |

| NH₃⁺ | ~8.0 | Broad Singlet |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and concentration. Coupling constants (J) are approximate values.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the chemical shifts of the NH₃⁺ protons are solvent-dependent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Crystallographic Analysis

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction.

Expected Crystal Structure Characteristics

While the crystal structure of this compound has not been publicly reported, general features can be anticipated based on the structures of similar small-molecule amine hydrochlorides.

-

Ionic Interactions: The crystal lattice will be primarily held together by strong electrostatic interactions between the positively charged ammonium (B1175870) group (-NH₃⁺) and the negatively charged chloride ion (Cl⁻).

-

Hydrogen Bonding: Extensive hydrogen bonding is expected between the ammonium protons and the chloride ions. Each ammonium group can act as a hydrogen bond donor to multiple chloride ions, and each chloride ion can act as an acceptor for multiple hydrogen bonds, leading to a complex three-dimensional network.

-

Conformation: The butyl chain will adopt a low-energy conformation, likely a staggered or anti-periplanar arrangement, to minimize steric strain. The gauche interaction between the fluorine atom and the amino group will also influence the preferred conformation.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for determining the crystal structure of this compound:

-

Crystal Growth:

-

Obtain or synthesize a high-purity sample of this compound.

-

Grow single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). Common methods include:

-

Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

-

Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound.

-

Slow cooling of a saturated solution.

-

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Use a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

-

Collect a complete set of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Locate and refine the positions of hydrogen atoms.

-

-

Data Visualization and Analysis:

-

Visualize the final crystal structure using software such as Mercury or Olex2.

-

Analyze the geometric parameters, including bond lengths, bond angles, and torsion angles.

-

Identify and analyze intermolecular interactions, particularly hydrogen bonds.

-

Workflow for Structural Analysis

The logical flow for the complete structural elucidation of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound. While definitive experimental data is currently limited in the public domain, the predicted spectroscopic data and expected crystallographic features, coupled with the detailed experimental protocols, offer a robust framework for researchers. The systematic application of the described NMR and X-ray crystallography workflows will enable the unambiguous determination of the molecular structure, which is essential for advancing the use of this compound in pharmaceutical research and development.

References

The Enigmatic Role of 3-Fluorobutan-1-amine Hydrochloride: A Scarcely Documented Drug Intermediate

Despite its commercial availability and the recognized importance of fluorinated compounds in modern drug discovery, 3-Fluorobutan-1-amine hydrochloride remains a largely enigmatic figure in the landscape of pharmaceutical intermediates. An extensive review of public domain scientific literature and patent databases reveals a significant lack of in-depth technical information regarding its specific applications, synthesis protocols, and the biological activities of its derivatives.

While the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability, the specific contributions of the 3-fluorobutyl amine scaffold are not well-documented. This guide, therefore, serves to highlight the current state of knowledge, which is primarily limited to basic chemical and physical properties, and to contextualize its potential within the broader field of medicinal chemistry.

Physicochemical Properties

Data available from commercial suppliers provides a foundational understanding of this compound. This information is crucial for its handling, storage, and potential application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C4H11ClFN | MedChemExpress[1], Sigma-Aldrich[2] |

| Molecular Weight | 127.59 g/mol | MedChemExpress[1], Sigma-Aldrich[2] |

| CAS Number | 1780799-10-1 | MedChemExpress[1], Sigma-Aldrich[2] |

| Appearance | Off-white to light yellow solid | MedChemExpress Certificate of Analysis |

| Purity | ≥95% (by NMR) | MedChemExpress Certificate of Analysis |

| Storage | Room temperature, sealed, away from moisture and light | MedChemExpress Certificate of Analysis |

Synthetic Pathways: A Knowledge Gap

A critical deficiency in the available literature is the absence of detailed experimental protocols for the synthesis of this compound. While general methods for the introduction of fluorine into aliphatic chains and the synthesis of amines are well-established, specific conditions, yields, and purification methods for this particular molecule are not publicly disclosed in scientific journals or patents.

The synthesis would likely involve the fluorination of a suitable four-carbon precursor, followed by the introduction of the amine group and subsequent formation of the hydrochloride salt. A hypothetical synthetic workflow is presented below, based on general organic chemistry principles.

It is imperative to note that this diagram represents a conceptual pathway and is not based on experimentally verified protocols for this specific compound.

Applications in Drug Discovery: An Unwritten Chapter

The primary designation of this compound is as a "drug intermediate".[1][3] This suggests its role as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The introduction of the fluorinated butylamine (B146782) moiety could be explored for its potential to:

-

Modulate Lipophilicity: The fluorine atom can alter the molecule's solubility and ability to cross biological membranes.

-

Block Metabolism: The strong carbon-fluorine bond can prevent metabolic degradation at the fluorinated position, potentially increasing the drug's half-life.

-

Influence pKa: The electronegativity of fluorine can affect the basicity of the amine group, influencing its ionization state at physiological pH and its ability to interact with biological targets.

-

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be critical for binding to a specific protein target.

Despite these potential advantages, no specific drugs or clinical candidates have been publicly identified that utilize the 3-Fluorobutan-1-amine moiety. The absence of such information in the scientific and patent literature suggests that its application may be in early-stage, proprietary research and development, or that it has yet to be successfully incorporated into a clinically advanced compound.

Signaling Pathways and Biological Targets: A Terra Incognita

Without known derivatives of this compound in clinical or preclinical development, it is impossible to associate this intermediate with any specific signaling pathways or biological targets. The logical relationship for its application in drug discovery remains at a high level of abstraction.

Conclusion

This compound represents a building block with theoretical potential in medicinal chemistry, stemming from the known benefits of fluorine incorporation. However, the current publicly available information is insufficient to provide a detailed technical guide on its use as a drug intermediate. Researchers and drug development professionals interested in this compound will likely need to rely on internal, proprietary research to establish its synthetic utility and biological relevance. The lack of published data underscores the vast and often opaque nature of the chemical space explored in the early stages of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

Probing the Pharmacodynamics of Fluorinated Amine Analogs: A Technical Guide to their Mechanism of Action as Monoamine Oxidase-B Inhibitors

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often conferring enhanced metabolic stability, bioavailability, and target affinity. This guide delves into the mechanism of action of a prominent class of fluorinated amine analogs—fluorinated chalcones—as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B). Inhibition of MAO-B is a clinically validated strategy in the management of neurodegenerative conditions such as Parkinson's disease, primarily by preventing the degradation of dopamine (B1211576) in the brain.[1][2] This document provides a comprehensive overview of the binding kinetics, experimental protocols for activity assessment, and the underlying signaling pathways associated with these promising therapeutic agents.

Core Mechanism of Action: Competitive and Reversible Inhibition of MAO-B

Fluorinated chalcone (B49325) derivatives have been identified as potent, selective, and reversible inhibitors of MAO-B.[1][3] The primary mechanism of action is competitive inhibition, where the fluorinated chalcone analog binds to the active site of the MAO-B enzyme, thereby preventing the binding and subsequent degradation of its natural substrates, such as dopamine.

Kinetic studies, frequently employing Lineweaver-Burk plots, have been instrumental in elucidating this competitive mechanism.[4] In the presence of these inhibitors, the apparent Michaelis constant (Km) for the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged. This is a classic hallmark of competitive inhibition, indicating that the inhibitor and the substrate are competing for the same binding site on the enzyme. The inhibition has also been shown to be reversible, meaning the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity.[3][4]

The binding of these fluorinated chalcones to the active site of human MAO-B is often stabilized by non-covalent interactions, such as π-π stacking, which enhances their inhibitory potency.[1]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of fluorinated chalcone analogs against MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) values. The selectivity of these compounds for MAO-B over MAO-A is a critical parameter for therapeutic potential, as selective MAO-B inhibition avoids the "cheese effect" associated with non-selective MAO inhibitors. The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.

Below is a summary of the inhibitory activities of representative fluorinated chalcone derivatives.

| Compound ID | Structure (Representative) | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Ki (µM) for MAO-B | Reference |

| FBZ13 | (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | 0.0053 | >40 | ≥7547.17 | Not Reported | [1][2] |

| FBZ6 | (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.023 | >40 | >1739 | Not Reported | [1][2] |

| Compound 2k | 3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone | 0.71 | >40 | 56.34 | 0.21 | [4] |

| Compound 2n | 2-fluoro-5-bromophenyl N-methyl-piperazine chalcone | 1.11 | 17.8 | 16.04 | 0.28 | [4] |

| BB4 | Benzyloxy-derived halogenated chalcone | 0.062 | >40 | 645.161 | 0.011 | [5] |

| BB2 | Benzyloxy-derived halogenated chalcone | 0.093 | >40 | 430.108 | 0.030 | [5] |

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method for determining the inhibitory activity of test compounds against human MAO-A and MAO-B.

1. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate: p-Tyramine

-

Horseradish peroxidase

-

Amplex Red reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Reference inhibitors (e.g., selegiline (B1681611) for MAO-B)

-

96-well microplate reader (fluorescence)

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors.

-

In a 96-well plate, add the phosphate buffer, MAO-A or MAO-B enzyme solution, and the test compound or vehicle control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate (p-tyramine), Amplex Red reagent, and horseradish peroxidase.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively) over time.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Enzyme Kinetics and Determination of Inhibition Type

1. Procedure:

-

Perform the MAO inhibition assay as described above, but with varying concentrations of both the substrate (p-tyramine) and the inhibitor.

-

Typically, five different substrate concentrations and at least three different inhibitor concentrations are used.

2. Data Analysis:

-

Generate Lineweaver-Burk plots by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting plots:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged), but have different x-intercepts (Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged), but have different y-intercepts (Vmax decreases).

-

Uncompetitive Inhibition: Lines are parallel.

-

-

The inhibition constant (Ki) can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.[6]

Visualizations of Mechanisms and Workflows

Caption: Competitive inhibition of MAO-B by a fluorinated chalcone analog.

Caption: Workflow for characterizing MAO-B inhibitors.

Conclusion

Fluorinated chalcone derivatives represent a promising class of selective and reversible MAO-B inhibitors with therapeutic potential for neurodegenerative diseases. Their mechanism of action as competitive inhibitors is well-supported by kinetic data. The experimental protocols and data analysis methods outlined in this guide provide a framework for the continued investigation and development of these and other fluorinated amine analogs as potent drug candidates. Further research, including in vivo efficacy and safety studies, is warranted to translate these preclinical findings into clinical applications.

References

- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amide Coupling with 3-Fluorobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The coupling of carboxylic acids with amines is a fundamental transformation, and the use of amine hydrochloride salts, such as 3-fluorobutan-1-amine (B13258755) hydrochloride, introduces specific considerations that must be addressed for successful and high-yielding reactions. This document provides detailed application notes and experimental protocols for the amide coupling of 3-fluorobutan-1-amine hydrochloride with various carboxylic acids, utilizing common and efficient coupling reagents.

The presence of a fluorine atom in the alkyl chain of the amine can influence its nucleophilicity and the properties of the resulting amide.[1] Furthermore, the use of the hydrochloride salt necessitates the addition of a non-nucleophilic base to liberate the free amine in situ for the coupling reaction to proceed.[2] This guide offers a selection of robust protocols employing standard coupling reagents, along with a comparative overview of reaction conditions to aid researchers in selecting the optimal method for their specific synthetic needs.

Data Presentation: Comparison of Common Amide Coupling Conditions

The following tables summarize typical reaction conditions and expected yields for the amide coupling of this compound with a representative carboxylic acid. These are generalized conditions and may require optimization for specific substrates.

Table 1: Reagents and Stoichiometry for Amide Coupling

| Reagent/Component | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: COMU |

| Carboxylic Acid | 1.0 eq | 1.0 eq | 1.0 eq |

| 3-Fluorobutan-1-amine HCl | 1.1 eq | 1.1 eq | 1.1 eq |

| Coupling Reagent | HATU (1.1 eq) | EDC·HCl (1.2 eq) | COMU (1.1 eq) |

| Additive | - | HOBt (1.2 eq) | - |

| Base | DIPEA (2.5 - 3.0 eq) | DIPEA (2.5 - 3.0 eq) | DIPEA (2.5 - 3.0 eq) |

| Solvent | DMF, CH₂Cl₂, MeCN | DMF, CH₂Cl₂, MeCN | DMF, CH₂Cl₂, MeCN |

Table 2: Reaction Parameters and Expected Outcomes

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: COMU |

| Temperature | 0 °C to rt | 0 °C to rt | 0 °C to rt |

| Reaction Time | 1 - 4 h | 12 - 24 h | 1 - 4 h |

| Typical Yield | High (85-95%) | Moderate to High (70-90%) | High (85-95%) |

| Byproducts | Tetramethylurea, HOAt | 1-Ethyl-3-(3-dimethylaminopropyl)urea (water-soluble) | Morpholine-based urea (B33335) (water-soluble) |

| Notes | Fast and efficient, suitable for sterically hindered substrates.[3][4] | Cost-effective, but can be slower and may lead to side products if HOBt is omitted.[5][6] | High efficiency, safer byproducts compared to benzotriazole-based reagents.[7] |

Experimental Protocols

The following are detailed, representative methodologies for the amide coupling of this compound.

Protocol 1: Amide Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), a highly efficient coupling reagent.[3]

Materials:

-

Carboxylic acid (1.0 mmol, 1.0 eq)

-

This compound (140 mg, 1.1 mmol, 1.1 eq)

-

HATU (418 mg, 1.1 mmol, 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 mmol) and anhydrous DMF (3 mL).

-

Add this compound (1.1 mmol) to the solution.

-

Add HATU (1.1 mmol) to the mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous LiCl solution (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and epimerization.[5][6]

Materials:

-

Carboxylic acid (1.0 mmol, 1.0 eq)

-

This compound (140 mg, 1.1 mmol, 1.1 eq)

-

EDC·HCl (230 mg, 1.2 mmol, 1.2 eq)

-

HOBt (162 mg, 1.2 mmol, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol), HOBt (1.2 mmol), and anhydrous CH₂Cl₂ (10 mL).

-

Add this compound (1.1 mmol) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 mmol) to the mixture, followed by the slow addition of DIPEA (3.0 mmol).

-